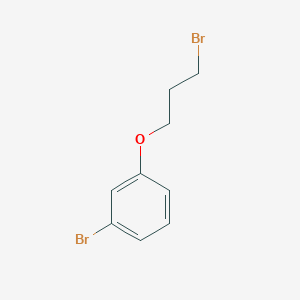
1-Bromo-3-(3-bromopropoxy)benzene
Vue d'ensemble
Description
“1-Bromo-3-(3-bromopropoxy)benzene” is a chemical compound with the molecular formula C9H10Br2O . It’s also known by other names such as “3-Bromopropyl phenyl ether” and "1-Bromo-3-phenoxypropane" .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring with a bromopropoxy group attached . The molecular weight of this compound is 215.087 .Applications De Recherche Scientifique
Organic Synthesis and Catalysis
1-Bromo-3-(3-bromopropoxy)benzene serves as a versatile intermediate in organic synthesis. For example, it has been used in the end-quenching of polyisobutylene (PIB) with alkoxybenzenes, highlighting its role in modifying polymers for specific end-use applications. This process, conducted with AlCl3 or TiCl4 as catalysts, demonstrates the compound's utility in creating quantitatively end-capped products through alkylation reactions. These reactions are highly regioselective, occurring exclusively at the para position without multiple alkylations or polymer chain degradation (Bin Yang & R. Storey, 2015).
Material Science
In material science, this compound has been utilized in the synthesis of biologically active, naturally occurring compounds. For instance, a complex molecule with antimicrobial properties was synthesized starting from (3-bromo-4,5-dimethoxyphenyl)methanol, showcasing the compound's role in constructing complex molecular architectures with potential biological activities (Yusuf Akbaba et al., 2010).
Chemical Engineering
From a chemical engineering perspective, the solubility of 1-(3-Bromopropoxy)-4-chlorobenzene, a related compound, in various solvents has been studied to optimize the crystallization process for the purification of this class of compounds. Such studies are crucial for developing efficient manufacturing processes for pharmaceutical intermediates, demonstrating the broader applicability of this compound derivatives in the pharmaceutical industry (Xinmin Jiang et al., 2013).
Mécanisme D'action
Target of Action
This compound might interact with various biological targets, depending on its chemical structure and properties .
Mode of Action
It’s known that brominated compounds often act by forming covalent bonds with their targets, leading to changes in their function .
Biochemical Pathways
It’s known that brominated compounds can influence various biochemical pathways depending on their specific targets .
Pharmacokinetics
The bioavailability of this compound would depend on these properties, which influence how it is absorbed and distributed in the body, how it is metabolized, and how it is excreted .
Result of Action
The effects would depend on the specific targets and pathways it influences .
Propriétés
IUPAC Name |
1-bromo-3-(3-bromopropoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Br2O/c10-5-2-6-12-9-4-1-3-8(11)7-9/h1,3-4,7H,2,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUWYDHIPCWNVLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OCCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Br2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-Oxabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B3105983.png)
![2,8-Dimethyl-5H-dibenzo[a,d]cyclohepten-5-one](/img/structure/B3105986.png)
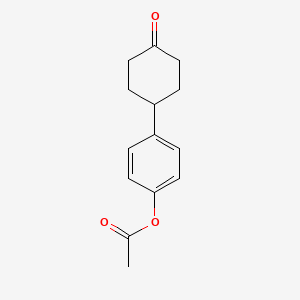
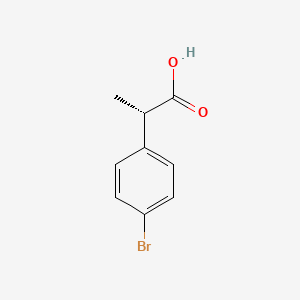
![N-[3-(2-amino-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B3106000.png)
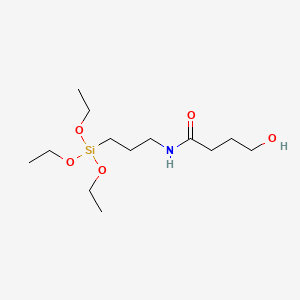

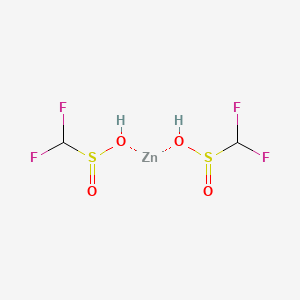
![3-Bromobicyclo[1.1.1]pentane-1-carbonitrile](/img/structure/B3106026.png)
![2-(Hydroxymethyl)-4-[2-hydroxy-5-[2-(tert-butylamino)-1-hydroxyethyl]benzyl]phenol](/img/structure/B3106031.png)

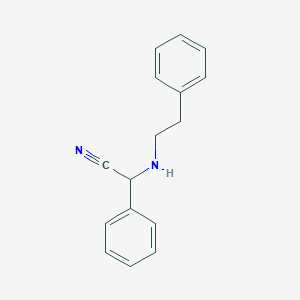
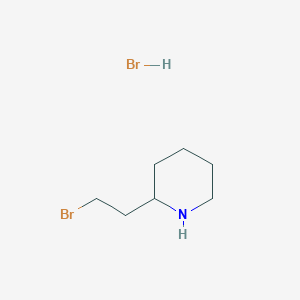
![7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3106052.png)
